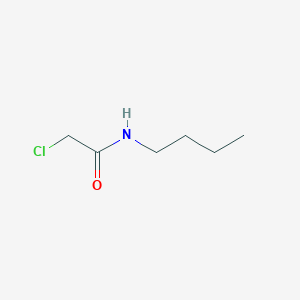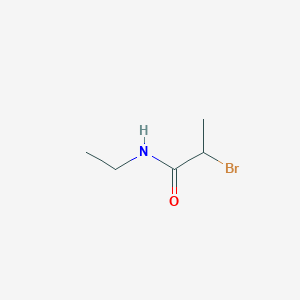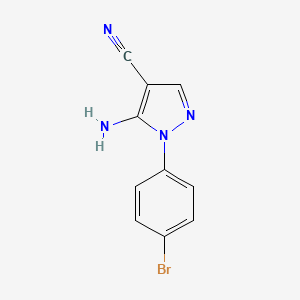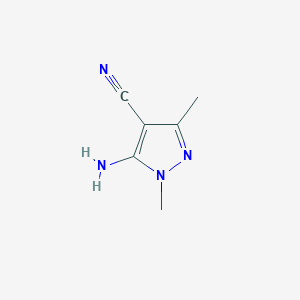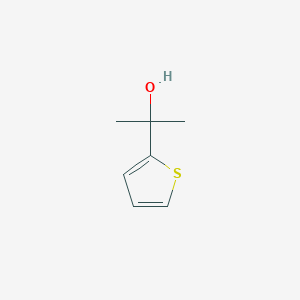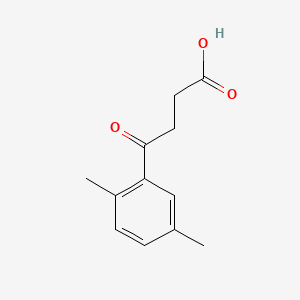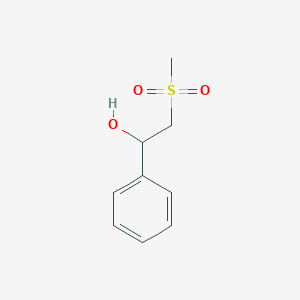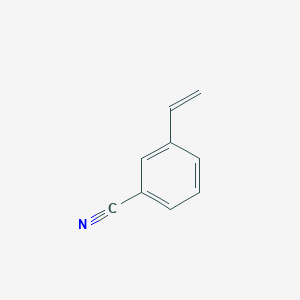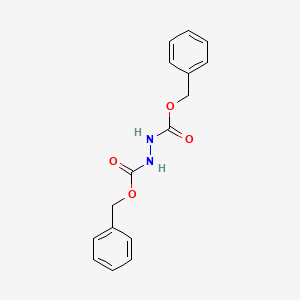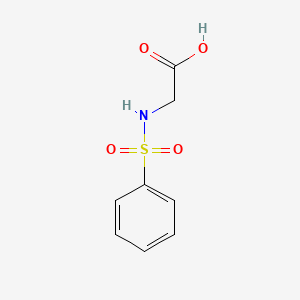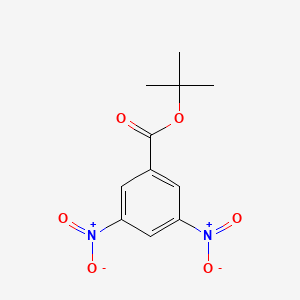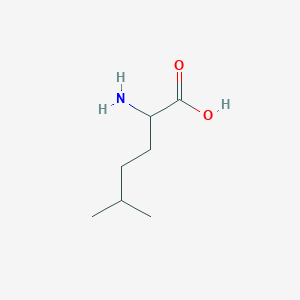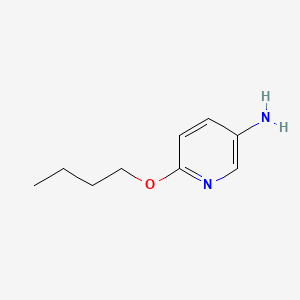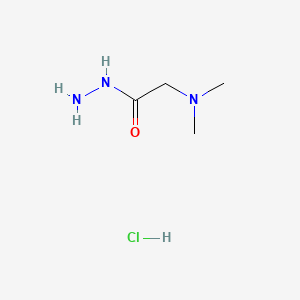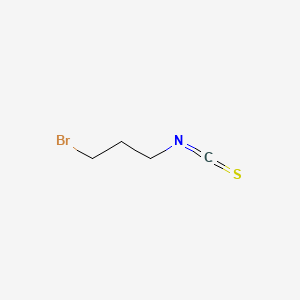
3-Bromopropyl isothiocyanate
Overview
Description
Synthesis Analysis 3-Bromopropyl isothiocyanate is a compound of interest due to its unique chemical and physical properties. The synthesis of isothiocyanates, including 3-Bromopropyl isothiocyanate, often involves the reaction of amines with reagents to form the corresponding isothiocyanate. Notably, a copper-catalyzed isothiocyanation of amines with sodium bromodifluoroacetate and sulfur has been established, offering a one-pot synthesis approach that is efficient and functional group-tolerant (Feng & Zhang, 2019).
Molecular Structure Analysis The molecular structure of isothiocyanates, such as 3-Bromopropyl isothiocyanate, can be analyzed through electron diffraction studies. For related molecules, data have been consistent with the presence of a single conformer, which suggests a specific orientation of the isothiocyanate group relative to the rest of the molecule. This orientation has implications for the molecule's reactivity and interactions (Cradock et al., 1986).
Chemical Reactions and Properties Isothiocyanates, including 3-Bromopropyl isothiocyanate, participate in various chemical reactions that underscore their versatility in organic synthesis. These reactions can lead to the formation of bioactive molecules and facilitate the construction of complex heterocycles. The ability of isothiocyanates to undergo reactions such as cyclization and functionalization makes them valuable in the synthesis of diverse organic compounds (Mohareb et al., 1994).
Scientific Research Applications
Isothiocyanates in Health and Disease
Isothiocyanates, including compounds like 3-Bromopropyl isothiocyanate, have been studied for over half a century. These phytochemicals, especially sulforaphane from broccoli, are known to induce mammalian cytoprotective proteins through the Keap1-Nrf2-ARE pathway. This pathway plays a critical role in protecting against electrophiles and oxidants. Research in animal models has demonstrated the beneficial effects of isothiocyanates in carcinogenesis, cardiovascular, and neurological diseases. Human intervention studies have also looked into their safety, pharmacokinetics, and efficacy (Dinkova-Kostova & Kostov, 2012).
Chemopreventive Properties in Cancer
Isothiocyanates from vegetables like broccoli and watercress have been extensively studied for their disease preventive and therapeutic effects. Clinical trials employing isothiocyanates against diseases such as cancer and autism have shown promising results. They are considered potent chemopreventive agents in cell culture, carcinogen-induced and genetic animal cancer models, and also in xenograft models of cancer. The focus is on their "blocking activity" via Phase 2 enzyme induction and inhibition of carcinogen activation enzymes (Palliyaguru et al., 2018).
Inhibition of Bladder Carcinogenesis
Dietary administration of broccoli sprout extract, a rich source of isothiocyanates, has been shown to inhibit bladder cancer development in rats. The extract's action was associated with the induction of enzymes like glutathione S-transferase and NAD(P)H:quinone oxidoreductase 1 in the bladder. These enzymes are crucial protectants against oxidants and carcinogens. The study highlighted the high bioavailability and rapid urinary excretion of isothiocyanates, indicating their selective delivery to the bladder epithelium (Munday et al., 2007).
Biofumigation in Soilborne Pest and Disease Management
Isothiocyanates, similar to those in methyl isothiocyanate, are used in biofumigation. This method employs Brassica green manures to release isothiocyanates, which act like the active agent from the synthetic fumigant metam sodium. Biofumigation has been adopted in commercial agriculture for its efficacy in soilborne pest and disease management. However, it's not considered powerful enough to replace methyl bromide on a broad scale. A balanced approach to development and market penetration is essential for the concept of biofumigation (Matthiessen & Kirkegaard, 2006).
Accelerated Degradation of Methyl Isothiocyanate in Soil
Methyl isothiocyanate (MITC) is a potential replacement fumigant pesticide for methyl bromide and a primary breakdown product of metam-sodium. Research has shown that the degradation of MITC can be significantly accelerated by increasing temperature and amendment rate in the soil. This suggests that organic amendments could be considered to reduce fumigant emissions, highlighting an environmentally friendly approach to fumigation practices (Dungan et al., 2003).
Safety And Hazards
properties
IUPAC Name |
1-bromo-3-isothiocyanatopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrNS/c5-2-1-3-6-4-7/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUVKCFFZBZEHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C=S)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60182270 | |
| Record name | 3-Bromopropyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromopropyl isothiocyanate | |
CAS RN |
2799-73-7 | |
| Record name | Propane, 1-bromo-3-isothiocyanato- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2799-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromopropyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002799737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromopropyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2799-73-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



